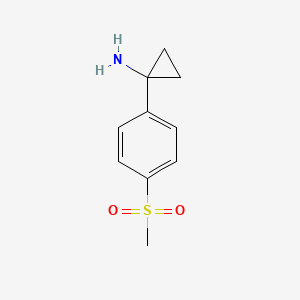
4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole
Übersicht
Beschreibung
The compound “4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole” likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The difluoromethyl group (-CF2H) and methanesulfonyl group (-SO2CH3) are attached to the triazole ring. Difluoromethyl compounds are known to have unique chemical and physical properties and are valuable in medicinal chemistry and materials science .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethyl and methanesulfonyl groups. Difluoromethyl groups are known to significantly influence the reactivity and lipophilicity of the parent molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the difluoromethyl and methanesulfonyl groups. Difluoromethyl groups can enhance the lipophilicity of compounds .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Structural Analyses
Chemical Modifications and Reactivity : Research on triazole derivatives, including those similar to 4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole, has focused on their reactivity and potential for chemical modifications. One study detailed the treatment of 4-aryl(benzyl)sulfonyl-5-polyfluoroalkyl-v-triazoles with sodium hypochlorite, leading to chlorinated derivatives. This modification underscores the compound's utility in synthesizing more complex molecules with specific functional groups (Bandera et al., 2007).
Catalysis and Cyclization : Another application involves rhodium-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, leading to sulfonylated unsaturated piperidines. This process showcases the compound's role in facilitating complex chemical transformations, offering a concise method for preparing compounds with potential biological activity (Furukawa et al., 2019).
Material Science and Electrochemistry
Ionic Liquids and Electrolytes : Triazole derivatives have been investigated for their solvation effects and potential as electrolytes in fuel cells. The study on 1H-1,2,4-Triazole as a solvent for imidazolium methanesulfonate demonstrated its ability to lower the melting point and maintain high ionic conductivity, suggesting applications in energy storage and conversion technologies (Luo et al., 2012).
Protic Ionic Liquids : The combination of methanesulfonic acid and 1H-1,2,4-triazole to form protic ionic liquids and ionic melts has been explored for use in high temperature polymer electrolyte membrane fuel cells (PEMFCs). This research highlights the compound's contribution to the development of advanced materials for clean energy applications (Luo et al., 2011).
Bioactive Compounds and Antimicrobial Activity
Synthesis of Bioactive Derivatives : Studies on the synthesis of methanesulfonates of α-styryl carbinol antifungal agents from triazole ethanol derivatives illustrate the compound's foundation in developing new treatments for fungal infections. This work demonstrates the potential for creating effective antifungal medications based on triazole chemistry (PestiJaan et al., 1998).
Antimicrobial Evaluation : The antimicrobial evaluation of 1,2,4-triazol-3-yl methanesulfonates further exemplifies the compound's utility in discovering new antimicrobial agents. This research indicates the broad spectrum of biological activities inherent in triazole derivatives and their potential pharmaceutical applications (Holan et al., 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-5-methylsulfonyl-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O2S/c1-12(10,11)4-2(3(5)6)7-9-8-4/h3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPROWYMJVJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NNN=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



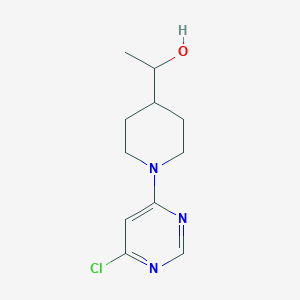

![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
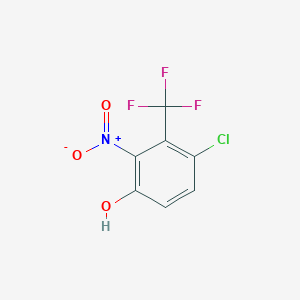
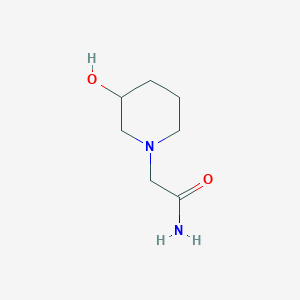


amine](/img/structure/B1488315.png)
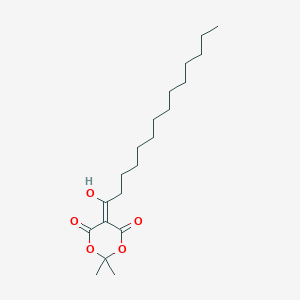



![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)
